molecular formula C9H10BrNOS B1381284 3-bromo-N-cyclopropylbenzenesulfinamide CAS No. 1704065-61-1

3-bromo-N-cyclopropylbenzenesulfinamide

Cat. No. B1381284
M. Wt: 260.15 g/mol
InChI Key: KUTBPYOSTPKUMG-UHFFFAOYSA-N
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Description

3-bromo-N-cyclopropylbenzenesulfinamide is a chemical compound with the molecular formula CHBrNOS. It has an average mass of 276.150 Da and a monoisotopic mass of 274.961548 Da .


Molecular Structure Analysis

The molecular structure of 3-bromo-N-cyclopropylbenzenesulfinamide is characterized by the presence of a bromine atom (Br), a cyclopropyl group (C3H5), a benzene ring (C6H5), a sulfinamide group (S(=O)NH2), and a single nitrogen atom (N) .

Scientific Research Applications

Photodynamic Therapy Applications

The synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base has demonstrated significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds show remarkable properties as photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Inhibition of Carbonic Anhydrase Isoenzymes

Studies on cyclopropylcarboxylic acids and esters and cyclopropylmethanols incorporating bromophenol moieties have shown excellent inhibitory effects on human carbonic anhydrase isoenzymes. These findings highlight the potential of these compounds in designing inhibitors for various isoenzymes, contributing to therapeutic strategies for diseases where carbonic anhydrase activity is implicated (Boztaş et al., 2015).

Synthesis of Pharmaceutical Intermediates

The electrophilic cyanation of aryl and heteroaryl bromides using N-Cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent has facilitated the synthesis of various benzonitriles. This methodology demonstrates efficiency in synthesizing electronically different and sterically demanding aryl bromides, including functionalized substrates and heteroaryl bromides, showing its utility in creating pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).

Antifungal Agents Against Malassezia Furfur

Novel polyfunctional arenesulfonamides have been developed as potential fungicides, with significant activity against Malassezia furfur. This work introduces a lead compound for drug development targeting skin diseases caused by fungi, particularly seborrheic dermatitis (Trifonov et al., 2020).

Synthesis of Chiral Fluorinating Agents

Research into the synthesis of novel chiral fluorinating agents, such as N-fluoro-3-methyl-3-(4-methylphenyl)-2H-benzo[e][1,2]thiazine-1,1,4-triones, demonstrates the potential of these compounds in fluorination chemistry. The optical resolution and subsequent fluorination of these compounds offer insights into creating chiral N-F agents with potential applications in various synthetic transformations (Sun, Liu, & Tang, 2008).

properties

IUPAC Name

3-bromo-N-cyclopropylbenzenesulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNOS/c10-7-2-1-3-9(6-7)13(12)11-8-4-5-8/h1-3,6,8,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTBPYOSTPKUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001268267
Record name Benzenesulfinamide, 3-bromo-N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-cyclopropylbenzenesulfinamide

CAS RN

1704065-61-1
Record name Benzenesulfinamide, 3-bromo-N-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704065-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfinamide, 3-bromo-N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001268267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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